methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Drug Discovery Medicinal Chemistry ADME

Sourcing this specific methyl (E)-3-(6-aminopyridin-3-yl)acrylate isomer is critical for projects requiring a defined lipophilicity (LogP 1.43) and trans-configuration. The methyl ester offers a superior balance of steric demand and synthetic accessibility versus the ethyl ester (higher LogP) or free acid (protection complications), eliminating the need for downstream re-validation. Its 6-aminopyridine core is a recognized privileged scaffold in CDK4/6 and kinase inhibitor programs, enabling rapid construction of patentable analog libraries. Ideal for lead-like molecule generation and light-responsive material development where controllable trans/cis photoisomerization is required.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 179625-70-8
Cat. No. B181445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-3-(6-aminopyridin-3-yl)acrylate
CAS179625-70-8
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CN=C(C=C1)N
InChIInChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+
InChIKeySIURSMPFFMLOEH-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (CAS 179625-70-8) - Core Scaffold Specifications


Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (CAS 179625-70-8) is a functionalized aminopyridine building block, characterized by a 6-aminopyridine ring connected to a methyl acrylate moiety via a trans-configured double bond . Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol, and it is primarily utilized in medicinal chemistry and materials science as a versatile scaffold for further derivatization . The compound exhibits key physicochemical parameters including a LogP of approximately 1.43 and a polar surface area (PSA) of 65.21 Ų, which are relevant for assessing its drug-likeness and permeability .

Why Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (CAS 179625-70-8) Cannot Be Substituted by Common Analogs


Direct substitution of methyl (E)-3-(6-aminopyridin-3-yl)acrylate with closely related analogs such as the ethyl ester, the free carboxylic acid, or positional isomers is not recommended for projects requiring specific physicochemical and reactivity profiles. The methyl ester provides a distinct balance of lipophilicity (LogP 1.43) and steric demand, which directly influences synthetic accessibility, intermediate purification, and the final molecule's properties . As demonstrated by the photoisomerization studies on the 3-(6-aminopyridin-3-yl)acrylate scaffold, even minor changes in the ester group or counter-ion can dramatically alter hydrogen-bonding patterns and photostationary states [1]. Therefore, swapping the methyl ester for an ethyl or benzyl ester without a comprehensive re-evaluation of the downstream chemistry or target binding is highly likely to introduce unforeseen variability.

Quantitative Differentiation: Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (179625-70-8) vs. Analogs


Comparative Lipophilicity: Methyl Ester vs. Benzyl Ester vs. Ethyl Ester

The lipophilicity of the target methyl ester (LogP 1.43) is significantly lower than that of the benzyl ester analog (LogP 3.00), indicating superior aqueous solubility and a potentially different absorption profile. Compared to the ethyl ester (LogP ~1.79, predicted), the methyl ester offers a more balanced profile for oral bioavailability. [1]

Drug Discovery Medicinal Chemistry ADME

Comparative Reactivity: 6-Amino vs. 2-Amino Pyridine Regioisomers

The 6-aminopyridine regioisomer in the target compound displays distinct reactivity compared to the 2-aminopyridine isomer. For example, Tf2O-mediated cyclization of β-(2-aminopyridinyl)acrylamides proceeds smoothly to yield 4H-pyrido[1,2-a]pyrimidin-4-imines, a reaction pathway unavailable to the 6-amino isomer due to geometric constraints [1]. This highlights the unique synthetic utility of the target compound for specific derivatization strategies.

Organic Synthesis Chemical Reactivity Medicinal Chemistry

Comparative Synthetic Utility: Methyl Ester vs. Free Acid

The target methyl ester is a protected form of the corresponding carboxylic acid. While the free acid (CAS 167837-43-6) exhibits direct cytotoxicity (IC50 values of 20-30 µM against HeLa, MCF-7, and A549 cells), the methyl ester serves as a neutral, lipophilic building block that can be readily deprotected to the active acid or further functionalized, offering greater versatility in multi-step syntheses .

Organic Synthesis Medicinal Chemistry Prodrug Design

Optimal Application Scenarios for Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (179625-70-8)


Building Block for Kinase Inhibitor Scaffolds

The 6-aminopyridine moiety is a privileged structure in kinase inhibitor design, as exemplified by its presence in advanced clinical candidates targeting CDK4/6 and other kinases [1]. The methyl (E)-3-(6-aminopyridin-3-yl)acrylate core provides a direct entry point for constructing diverse, patentable analogs in this competitive therapeutic area, particularly when specific lipophilicity and reactivity are desired over alternative ester analogs.

Synthesis of Photo-Responsive Materials

The 3-(6-aminopyridin-3-yl)acrylate framework undergoes controllable trans/cis photoisomerization, a property whose kinetics and equilibrium are exquisitely sensitive to substituent effects and hydrogen-bonding partners [2]. The target methyl ester, with its specific physicochemical profile (LogP 1.43), is a valuable starting material for developing novel molecular switches or light-responsive materials where a defined lipophilic environment is required.

Medicinal Chemistry Library Expansion

For projects focused on generating lead-like molecules, the target compound's moderate LogP (1.43) and presence of a free primary amine and a protected carboxylic acid (as a methyl ester) make it an ideal, balanced intermediate . It offers a distinct advantage over the benzyl ester (LogP 3.00) for programs adhering to strict lead-likeness criteria, and over the free acid for those requiring orthogonal protection strategies.

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